7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole 7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207727
InChI: InChI=1S/C7H3BrClFN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3BrClFN2
Molecular Weight: 249.47 g/mol

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

CAS No.:

Cat. No.: VC17207727

Molecular Formula: C7H3BrClFN2

Molecular Weight: 249.47 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole -

Specification

Molecular Formula C7H3BrClFN2
Molecular Weight 249.47 g/mol
IUPAC Name 4-bromo-2-chloro-5-fluoro-1H-benzimidazole
Standard InChI InChI=1S/C7H3BrClFN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)
Standard InChI Key AZDSYRSUPANGLP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1NC(=N2)Cl)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-chloro-5-fluoro-1H-benzimidazole, reflects its substitution pattern: a bromine atom at position 4 (equivalent to position 7 in alternative numbering systems), chlorine at position 2, and fluorine at position 5 of the benzimidazole core . The planar aromatic system facilitates π-π stacking interactions, while the halogen atoms enhance electrophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H3BrClFN2\text{C}_7\text{H}_3\text{BrClFN}_2
Molecular Weight249.47 g/mol
XLogP3-AA (Lipophilicity)3.2
Topological Polar Surface Area28.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The lipophilicity (XLogP3-AA = 3.2) suggests moderate membrane permeability, a critical factor in drug design . The topological polar surface area (28.7 Ų) indicates limited solubility in polar solvents, aligning with its solid-state stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves multi-step halogenation and cyclization reactions. A common approach utilizes palladium-catalyzed cross-coupling to introduce bromine and chlorine substituents, followed by fluorination via nucleophilic aromatic substitution .

Key Steps:

  • Bromination: A bromine atom is introduced at position 7 using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical initiation conditions.

  • Chlorination: Electrophilic chlorination at position 2 is achieved with Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 in the presence of Lewis acids .

  • Fluorination: Fluorine is incorporated at position 6 via halogen exchange using KF\text{KF} or CsF\text{CsF} in polar aprotic solvents.

  • Cyclization: The benzimidazole core is formed by condensing 4-bromo-5-fluoro-1,2-phenylenediamine with chloroformamidine derivatives under acidic conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C, 12 h68%
ChlorinationSO₂Cl₂, AlCl₃, DCM, 0°C to RT, 6 h72%
FluorinationKF, DMF, 120°C, 24 h55%
CyclizationChloroformamidine, HCl, EtOH, reflux, 8 h60%

This pathway balances efficiency and scalability, though optimizations are needed to improve fluorination yields .

Chemical Reactivity and Functionalization

Substitution Reactions

The electron-withdrawing halogens activate the benzimidazole ring toward nucleophilic aromatic substitution (SNAr). For example, the chlorine at position 2 can be displaced by amines or alkoxides under mild conditions.

Example Reaction:

C7H3BrClFN2+NH3C7H4BrFN3+HCl[3]\text{C}_7\text{H}_3\text{BrClFN}_2 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_4\text{BrFN}_3 + \text{HCl} \quad[3]

Cross-Coupling Reactions

Target ProteinBinding Energy (kcal/mol)Interaction Residues
EGFR-9.2Lys745, Thr790, Met793
VEGFR-2-8.7Glu885, Cys1045, Asp1046

Antimicrobial Properties

Halogenated benzimidazoles disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR) . Compounds with fluorine substituents demonstrate enhanced activity against Candida parapsilosis (MIC = 19.5 µg/mL) and Staphylococcus aureus (MIC = 12.5 µg/mL) .

Research Gaps and Future Directions

Current data on 7-bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole are primarily computational or inferred from structural analogs. Key priorities include:

  • In vitro cytotoxicity assays against standardized cancer cell panels.

  • In vivo pharmacokinetic studies to assess bioavailability and toxicity.

  • Structural optimization to reduce lipophilicity and improve aqueous solubility .

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